![molecular formula C6H3ClIN3 B2597267 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1448695-71-3](/img/structure/B2597267.png)

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

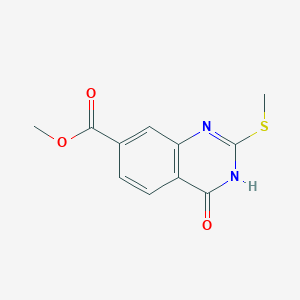

“4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the molecular formula C6H3ClIN3 and a molecular weight of 279.47 . It is a solid substance that is stored in a dark place under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” can be achieved through several methods. One method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . Another method involves the iodine reaction of 4-chloro-7h-pyrrole [2,3-d] pyrimidine with NIS .

Molecular Structure Analysis

The InChI code for “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is 1S/C6H3ClIN3/c7-6-5-4 (10-2-11-6)3 (8)1-9-5/h1-2,9H . The compound has a unique structure that makes it versatile and widely employed as a pharmaceutical intermediate .

Chemical Reactions Analysis

“4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Physical And Chemical Properties Analysis

“4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is a white solid . It has a molecular weight of 279.47 and is stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediate

“4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is widely employed as a pharmaceutical intermediate . Its unique structure and versatility make it a crucial component in the synthesis of various pharmaceutical compounds .

Kinase Inhibitors

This compound plays a significant role in the synthesis of kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Antibacterial Applications

4-Chloro-5H-pyrrolo pyrimidine, a related compound, is used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .

Antitumor Activities

In addition to its antibacterial applications, 4-Chloro-5H-pyrrolo pyrimidine is also used in the preparation of compounds with antitumor activities .

Chemical Synthesis

Due to its reactivity, “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” can be used in various chemical synthesis processes .

Research and Development

Given its unique properties and applications, “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” is often used in research and development in the field of medicinal chemistry .

Mechanism of Action

Target of Action

It is known to serve as a scaffold for developing potent kinase inhibitors , which play a crucial role in signal transduction pathways within cells.

Mode of Action

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These interactions can lead to changes in the function of the target proteins, thereby altering cellular processes.

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The unique structure and versatility of “4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine” make it a crucial component in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . These inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, the future directions of this compound may involve further exploration of its potential applications in pharmaceuticals .

properties

IUPAC Name |

4-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCQXONDPOVIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![1,3-Dimethyl-5-methylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2597203.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)